2-Methyl-1-propylpiperazine

Vue d'ensemble

Description

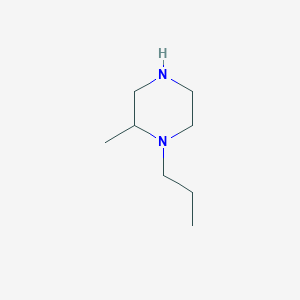

2-Methyl-1-propylpiperazine is a heterocyclic organic compound with the molecular formula C8H18N2 It is a derivative of piperazine, characterized by the presence of a methyl group at the second position and a propyl group at the first position of the piperazine ring

Mécanisme D'action

Target of Action

2-Methyl-1-propylpiperazine is a derivative of piperazine, a class of compounds that have been shown to act on the GABA receptors . The GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Piperazine derivatives, including this compound, are believed to bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

It is known that gaba receptors play a crucial role in various biochemical pathways, including those involved in neuronal excitation and inhibition . By acting on these receptors, this compound can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic factors can influence how an individual metabolizes the compound . Additionally, external factors such as diet, lifestyle, and exposure to other substances can also impact the compound’s action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylpiperazine typically involves the alkylation of piperazine. One common method is the reaction of piperazine with 2-bromopropane under basic conditions to introduce the propyl group. This is followed by the methylation of the resulting 1-propylpiperazine using methyl iodide or methyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the alkylation reactions, ensuring high selectivity and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1-propylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: N-alkylated or N-arylated derivatives

Applications De Recherche Scientifique

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential as a ligand in the study of receptor-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Comparaison Avec Des Composés Similaires

- 1-Methylpiperazine

- 1-Ethylpiperazine

- 1-Isopropylpiperazine

- 1,4-Dimethylpiperazine

Comparison: 2-Methyl-1-propylpiperazine is unique due to the specific positioning of its methyl and propyl groups, which can influence its chemical reactivity and biological activity. Compared to 1-Methylpiperazine, which has only a single methyl group, this compound offers additional steric and electronic effects due to the presence of the propyl group. This can result in different binding affinities and selectivities in biological systems .

Activité Biologique

2-Methyl-1-propylpiperazine, a derivative of piperazine, has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₇H₁₄N₂

- Structure: The compound features a six-membered piperazine ring with a methyl group at the second position and a propyl group at the first position.

Synthesis Methods:

this compound can be synthesized through various methods, including:

- Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Ugi reaction.

- Ring opening of aziridines under the action of N-nucleophiles.

These methods allow for efficient production of the compound, which is crucial for further biological testing.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties against various pathogens:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungal strains | 128 µg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also shown promise in anticancer research. It has been incorporated into various kinase inhibitors that target specific pathways involved in cancer progression:

- In vitro kinase assays revealed that compounds containing this compound effectively inhibited kinases associated with cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| SGC-7901 (Gastric Cancer) | 3.8 |

The IC50 values indicate that the compound is particularly potent against gastric cancer cells, suggesting its potential as a therapeutic agent in oncology .

Study on Antimicrobial Properties

A study focused on the synthesis of various piperazine derivatives, including this compound, evaluated their antimicrobial efficacy. The results demonstrated significant inhibition of microbial growth, with the compound exhibiting a higher potency compared to other derivatives tested .

Study on Anticancer Effects

Another investigation explored the structure-activity relationship (SAR) of piperazine-containing compounds. It was found that modifications to the piperazine ring could enhance anticancer activity significantly. The introduction of substituents similar to those in this compound was linked to improved binding affinity to cancer-related targets .

Propriétés

IUPAC Name |

2-methyl-1-propylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-5-10-6-4-9-7-8(10)2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBDADVCGIOLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.